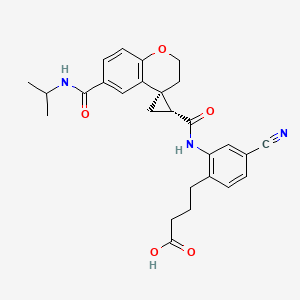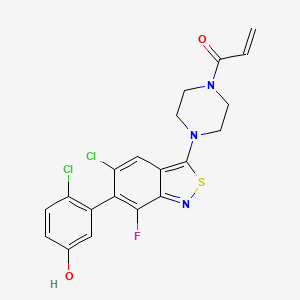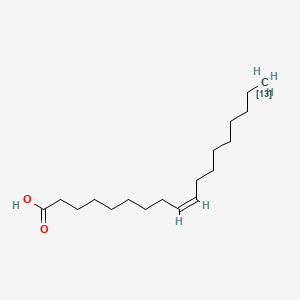
(Z)-(1813C)octadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(1813C)octadec-9-enoic acid: is a long-chain unsaturated fatty acid. It is a derivative of octadecenoic acid, characterized by the presence of a double bond in the Z (cis) configuration at the ninth carbon atom. This compound is significant in various biological and industrial contexts due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1813C)octadec-9-enoic acid typically involves the use of oleic acid as a starting material. The process includes:
Hydrogenation: Partial hydrogenation of oleic acid to introduce the desired double bond configuration.
Isomerization: Using catalysts such as palladium on carbon to achieve the Z configuration at the ninth carbon atom.
Purification: The product is then purified through distillation or crystallization to obtain the desired compound.
Industrial Production Methods: Industrial production often employs large-scale hydrogenation and isomerization processes. The reaction conditions are optimized to ensure high yield and purity, involving controlled temperature and pressure settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-(1813C)octadec-9-enoic acid can undergo oxidation reactions, forming epoxides and hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated fatty acids.
Substitution: It can participate in substitution reactions, particularly at the double bond, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts such as nickel or platinum in hydrogenation reactions.
Substitution: Halogenation agents like bromine or chlorine under controlled conditions.
Major Products:
Epoxides: Formed through oxidation.
Saturated fatty acids: Resulting from reduction.
Halogenated derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various complex organic molecules.
- Studied for its reactivity and role in organic synthesis pathways.
Biology:
- Investigated for its role in cell membrane structure and function.
- Studied for its effects on metabolic processes and signaling pathways.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
- Used in the formulation of pharmaceuticals and nutraceuticals.
Industry:
- Utilized in the production of biodegradable lubricants and surfactants.
- Employed in the manufacture of cosmetics and personal care products.
Mecanismo De Acción
Molecular Targets and Pathways:
Cell Membranes: (Z)-(1813C)octadec-9-enoic acid integrates into cell membranes, affecting fluidity and permeability.
Signaling Pathways: It can modulate signaling pathways involved in inflammation and cell proliferation.
Enzyme Interaction: The compound interacts with enzymes involved in fatty acid metabolism, influencing various biochemical processes.
Comparación Con Compuestos Similares
Oleic Acid: A closely related compound with a similar structure but different double bond configuration.
Linoleic Acid: Another unsaturated fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness:
- The Z configuration at the ninth carbon atom gives (Z)-(1813C)octadec-9-enoic acid unique chemical and biological properties.
- Its specific reactivity and interaction with biological systems distinguish it from other fatty acids.
Propiedades
Fórmula molecular |
C18H34O2 |
|---|---|
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
(Z)-(1813C)octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1 |
Clave InChI |
ZQPPMHVWECSIRJ-HWHZINPGSA-N |
SMILES isomérico |
[13CH3]CCCCCCC/C=C\CCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)


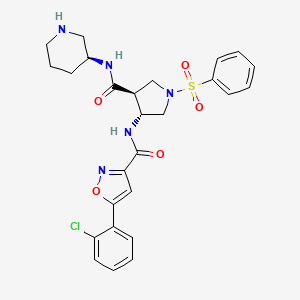

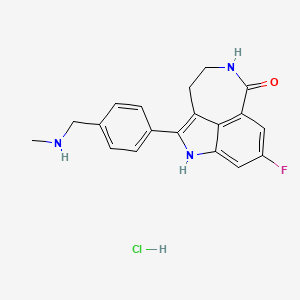
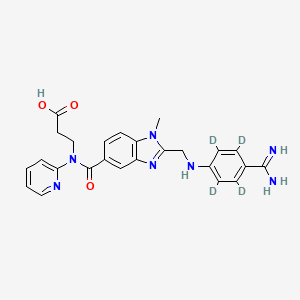
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)

